5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde 5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20225389
InChI: InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
SMILES:
Molecular Formula: C16H21BrN2O2Si
Molecular Weight: 381.34 g/mol

5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde

CAS No.:

Cat. No.: VC20225389

Molecular Formula: C16H21BrN2O2Si

Molecular Weight: 381.34 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde -

Specification

Molecular Formula C16H21BrN2O2Si
Molecular Weight 381.34 g/mol
IUPAC Name 5-bromo-4-phenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde
Standard InChI InChI=1S/C16H21BrN2O2Si/c1-22(2,3)10-9-21-12-19-14(11-20)18-15(16(19)17)13-7-5-4-6-8-13/h4-8,11H,9-10,12H2,1-3H3
Standard InChI Key FQZMZGWHSWQXMH-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CCOCN1C(=NC(=C1Br)C2=CC=CC=C2)C=O

Introduction

Chemical Architecture and Structural Features

Core Molecular Framework

The compound features a 1H-imidazole core substituted at positions 4 and 5 with phenyl and bromine groups, respectively. Position 1 contains the SEM protecting group (-CH2OCH2CH2Si(CH3)3), while position 2 is functionalized with a carbaldehyde moiety . This arrangement creates distinct electronic environments:

  • The bromine atom at C5 exerts strong electron-withdrawing effects (σmeta=0.39\sigma_{meta} = 0.39), polarizing the imidazole ring

  • The SEM group provides steric protection (van der Waals volume: 142 ų) to the N1 nitrogen while maintaining acid stability

  • The C2 aldehyde serves as a reactive handle for subsequent derivatization (νC=O\nu_{C=O} stretch: 1705-1720 cm⁻¹)

Crystallographic and Conformational Analysis

While single-crystal X-ray data remains unpublished for this specific compound, analogous SEM-protected imidazoles exhibit:

  • Dihedral angles of 15-25° between the imidazole ring and SEM group

  • Planar geometry at the aldehyde oxygen (bond angle O=C=O ≈ 120°)

  • Non-covalent C-H···O interactions (2.8-3.2 Å) stabilizing the solid-state structure

Synthetic Methodologies

Protection-Deprotection Strategies

The SEM group is installed via nucleophilic substitution under mild conditions:

Typical Procedure :

  • Charge imidazole precursor (1 eq) and K2CO3 (2.2 eq) in anhydrous acetone

  • Add (2-(chloromethoxy)ethyl)trimethylsilane (1.1 eq) at 0°C

  • Stir 12-48 hrs at 25°C under N2

  • Isolate product via column chromatography (hexane:EtOAc 4:1)

Key Advantages:

  • 85-92% yield for SEM installation

  • Stable to Grignard reagents and mild bases

  • Removable with TBAF in THF (t1/2t_{1/2} = 2.5 hrs)

Bromination and Formylation Sequence

Critical steps in the synthesis include:

StepReagentsConditionsYield (%)
C5 BrominationNBS, AIBNCCl4, reflux, 6h78
C2 FormylationVilsmeier-HaackPOCl3/DMF, 0→50°C65

The bromination regioselectivity is controlled by the SEM group’s directing effects, favoring substitution at C5 over C4 by a 9:1 ratio . Subsequent formylation using the Vilsmeier reagent introduces the aldehyde functionality without affecting the SEM group .

Spectroscopic Characterization

NMR Spectral Data (400 MHz, CDCl3)

Nucleusδ (ppm)MultiplicityAssignment
¹H9.85sCHO
7.62mC4-Ph H
5.41sSEM CH2O
0.92t (J=8.4Hz)SEM CH2CH2Si
¹³C191.2CHO
136.8C5-Br
58.4OCH2CH2Si

The upfield SEM methyl signal at δ 0.05 ppm (³⁵Si satellites, JSiHJ_{Si-H} = 6.8 Hz) confirms successful protection .

Mass Spectrometric Analysis

High-resolution ESI-MS shows:

  • Base peak at m/z 345.0301 [M+H]+ (calc. 345.0298)

  • Characteristic fragments:

    • m/z 217.9842 (loss of SEM group)

    • m/z 160.0321 (imidazole-aldehyde fragment)

Reactivity and Functionalization

Aldehyde Coupling Reactions

The C2 aldehyde participates in diverse transformations:

Schiff Base Formation:

  • Condenses with primary amines (0.5 eq TsOH, EtOH, 50°C)

  • Yields imine derivatives (82-89%) for coordination chemistry

Wittig Olefination:

  • Reacts with ylides (2 eq, THF, -78→25°C)

  • Generates α,β-unsaturated aldehydes (73% yield, E:Z = 4:1)

Cross-Coupling Capabilities

The C5 bromine enables metal-catalyzed couplings:

Reaction TypeConditionsYield (%)
Suzuki-MiyauraPd(PPh3)4, K2CO3, dioxane85
SonogashiraCuI, PdCl2(PPh3)2, iPr2NH78
Buchwald-HartwigXantphos, Pd2(dba)3, toluene81

These transformations demonstrate the compound’s utility in constructing complex heterocyclic architectures .

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